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molecular formula C21H18N2O2S2 B8497105 N-(2,6-dimethyl-3-phenylthieno[2,3-b]pyridin-4-yl)benzenesulfonamide

N-(2,6-dimethyl-3-phenylthieno[2,3-b]pyridin-4-yl)benzenesulfonamide

Cat. No. B8497105
M. Wt: 394.5 g/mol
InChI Key: COTNVVJXUNNBJA-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

Following the general method as outlined in Example 28, starting from 2,6-dimethyl-3-phenylthieno[2,3-b]pyridin-4-amine (97 mg, 0.381 mmol) (Description 10) and benzenesulfonyl chloride (135 mg, 0.763 mmol), the title compound (28.7 mg) was isolated. LCMS (A) m/z: 395 [M+1]+, Rt 0.96 min (basic), Rt 1.39 min (acidic).
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:12][C:5]2[N:6]=[C:7]([CH3:11])[CH:8]=[C:9]([NH2:10])[C:4]=2[C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:19]1([S:25](Cl)(=[O:27])=[O:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[CH3:1][C:2]1[S:12][C:5]2=[N:6][C:7]([CH3:11])=[CH:8][C:9]([NH:10][S:25]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)(=[O:27])=[O:26])=[C:4]2[C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
97 mg
Type
reactant
Smiles
CC1=C(C2=C(N=C(C=C2N)C)S1)C1=CC=CC=C1
Step Two
Name
Quantity
135 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=2C(=NC(=CC2NS(=O)(=O)C2=CC=CC=C2)C)S1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 mg
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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